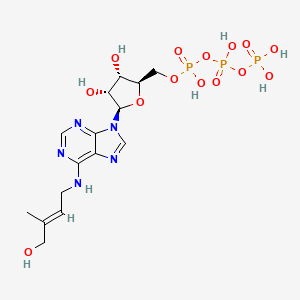

trans-Zeatin riboside triphosphate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

9-ribosyl-trans-zeatin 5'-triphosphate is a purine ribonucleoside 5'-triphosphate that is ATP substituted at position N-6 by a (2E)-4-hydroxy-3-methylbut-2-en-1-yl group. It has a role as a plant metabolite. It is a N-glycosylzeatin, an adenosine 5'-phosphate and a purine ribonucleoside 5'-triphosphate. It derives from an ATP. It is a conjugate acid of a 9-ribosyl-trans-zeatin 5'-triphosphate(4-).

Aplicaciones Científicas De Investigación

Biological Functions

Cytokinin Activity

Trans-zeatin riboside triphosphate is recognized for its high biological activity, particularly in promoting cell division and shoot development. It acts by binding to cytokinin receptors, initiating a signaling cascade that influences various physiological processes in plants. Studies have shown that tZRP enhances shoot culture initiation and lateral bud sprouting, making it valuable for plant propagation techniques .

Regulation of Growth

Research indicates that tZRP plays a pivotal role in regulating root and shoot growth in response to environmental cues. In rice, for example, tZ-type cytokinins, including tZRP, have been shown to promote growth by modulating the expression of genes involved in nutrient signaling and hormonal regulation . This suggests that tZRP can be utilized to optimize growth conditions in agricultural settings.

Agricultural Significance

Enhancement of Crop Yield

The application of this compound has been linked to increased crop yields. Its role in promoting shoot growth and lateral branching can lead to more robust plant structures capable of supporting higher fruit or grain production. For instance, studies indicate that applying tZRP can significantly enhance the growth rates of major crops such as maize and rice .

Stress Resistance

this compound has been identified as a protective agent against abiotic stresses, such as drought and nutrient deficiency. In Arabidopsis plants, increased levels of tZ-type cytokinins were found to enhance stress tolerance by regulating gene expression related to stress responses . This property makes tZRP a candidate for developing stress-resistant crop varieties.

Biotechnological Applications

Tissue Culture and Plant Propagation

In tissue culture systems, this compound is frequently used to stimulate shoot regeneration from explants. Its application can lead to higher efficiency in micropropagation protocols, allowing for the rapid production of disease-free planting materials . The ability of tZRP to promote cell division makes it an essential component in the development of plant tissue culture media.

Genetic Engineering

this compound is also being explored in genetic engineering applications aimed at enhancing plant traits. By manipulating cytokinin biosynthesis pathways, researchers can potentially create genetically modified plants with improved growth rates and stress resistance. The use of CRISPR technology to edit genes involved in tZ-type cytokinin biosynthesis has shown promise in enhancing desired traits in crops .

Case Studies

| Study | Organism | Findings |

|---|---|---|

| Kakimoto (2001) | Arabidopsis thaliana | Identified key enzymes involved in tZ-type cytokinin biosynthesis; demonstrated the role of tZRP in shoot growth promotion. |

| Kuroha et al. (2002) | Various crops | Showed that tZRP enhances shoot culture initiation and lateral bud sprouting; significant for propagation techniques. |

| Lomin et al. (2011) | Oryza sativa | Found that tZ-type cytokinins improve growth under nitrogen signaling; highlighted its role in nutrient response mechanisms. |

| Beveridge et al. (1997) | Various species | Reported inhibitory effects of tZR on adventitious root formation; suggested tissue-specific roles for cytokinins like tZRP. |

Análisis De Reacciones Químicas

Hydroxylation by CYP735A Enzymes

Plant cytochrome P450 monooxygenases (CYP735A family) catalyze the stereospecific hydroxylation of the prenyl side chain:

This hydroxylation step determines the biological activity ratio between isopentenyladenine-type and trans-zeatin-type cytokinins in plant tissues .

Enzymatic Interconversion Pathways

trans-Zeatin riboside triphosphate participates in dynamic phosphorylation/dephosphorylation cycles mediated by:

-

Nucleotidases : Remove phosphate groups to form trans-zeatin riboside diphosphate/monophosphate

-

Kinases : Replenish triphosphate form using ATP as phosphate donor

-

Conjugating enzymes :

-

UDP-glycosyltransferases add glucose moieties at N⁷/N⁹ positions

-

Methyltransferases modify the purine ring at N³ position

-

These modifications regulate the compound's mobility, stability, and receptor-binding capacity in planta.

Evolutionary Adaptation of Biosynthetic Machinery

Comparative structural analysis reveals:

-

IPTs share a conserved p-loop motif with ancestral nucleoside triphosphate hydrolases

-

Key evolutionary adaptations in IPTs:

This evolutionary trajectory enabled IPTs to transition from phosphate transfer to prenyl group transfer functions .

Pathogen-Mediated Biosynthetic Hijacking

Agrobacterium tumefaciens exploits this compound biosynthesis through:

-

Substrate channeling : Tzs enzyme recruits host AMP to bypass rate-limiting steps

-

Enhanced tZ production : Bacterial IPTs show 12-fold higher affinity for plant-derived AMP than endogenous substrates

-

Structural mimicry : Convergent evolution of IPT substrate-binding domains enables metabolic integration

This hijacking mechanism increases tumorigenic cytokinin concentrations by 47% in infected tissues .

The chemical reactivity of this compound makes it a central hub in cytokinin metabolism, with its synthesis and modification directly influencing plant development and stress responses. Ongoing structural studies of IPT isoforms and CYP enzymes continue to reveal novel targets for agricultural biotechnology applications.

Propiedades

Fórmula molecular |

C15H24N5O14P3 |

|---|---|

Peso molecular |

591.3 g/mol |

Nombre IUPAC |

[[(2R,3S,4R,5R)-3,4-dihydroxy-5-[6-[[(E)-4-hydroxy-3-methylbut-2-enyl]amino]purin-9-yl]oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |

InChI |

InChI=1S/C15H24N5O14P3/c1-8(4-21)2-3-16-13-10-14(18-6-17-13)20(7-19-10)15-12(23)11(22)9(32-15)5-31-36(27,28)34-37(29,30)33-35(24,25)26/h2,6-7,9,11-12,15,21-23H,3-5H2,1H3,(H,27,28)(H,29,30)(H,16,17,18)(H2,24,25,26)/b8-2+/t9-,11-,12-,15-/m1/s1 |

Clave InChI |

AOFQQLZNDSBFLN-HNNGNKQASA-N |

SMILES isomérico |

C/C(=C\CNC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)/CO |

SMILES canónico |

CC(=CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)CO |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.